molecular formula C6H5Cl2NO3S B8424559 (3,5-dichlorophenyl) sulfamate

(3,5-dichlorophenyl) sulfamate

Cat. No.: B8424559
M. Wt: 242.08 g/mol
InChI Key: PCXZXPHWGGFCEZ-UHFFFAOYSA-N
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Description

(3,5-Dichlorophenyl) sulfamate is an organic compound characterized by the presence of a sulfamate group attached to a 3,5-dichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dichlorophenyl) sulfamate typically involves the reaction of 3,5-dichlorophenol with sulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3,5-Dichlorophenol+Sulfamoyl chloride(3,5-Dichlorophenyl) sulfamate\text{3,5-Dichlorophenol} + \text{Sulfamoyl chloride} \rightarrow \text{this compound} 3,5-Dichlorophenol+Sulfamoyl chloride→(3,5-Dichlorophenyl) sulfamate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichlorophenyl) sulfamate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfamate group is replaced by other nucleophiles.

    Oxidation and Reduction: The phenyl ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines and thiols, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl sulfamates, while oxidation and reduction can lead to different oxidized or reduced derivatives.

Scientific Research Applications

(3,5-Dichlorophenyl) sulfamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-dichlorophenyl) sulfamate involves its interaction with specific molecular targets. The sulfamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorophenylboronic acid: Similar in structure but contains a boronic acid group instead of a sulfamate group.

    3,5-Dichlorobenzamide: Contains an amide group instead of a sulfamate group.

    3,5-Dichlorophenylphosphine: Contains a phosphine group instead of a sulfamate group.

Uniqueness

(3,5-Dichlorophenyl) sulfamate is unique due to the presence of the sulfamate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C6H5Cl2NO3S

Molecular Weight

242.08 g/mol

IUPAC Name

(3,5-dichlorophenyl) sulfamate

InChI

InChI=1S/C6H5Cl2NO3S/c7-4-1-5(8)3-6(2-4)12-13(9,10)11/h1-3H,(H2,9,10,11)

InChI Key

PCXZXPHWGGFCEZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)OS(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The procedure used in Example 84 was used to prepare this compound from a mixture of 16.3 g (0.10 mole) of 3,5-dichlorophenol and 9.1 ml (0.105 mole) of chlorosulfonyl isocyanate in 75 ml of toluene. The compound was obtained in 83% yield as a white, fluffy solid, mp 146°-147° C. (benzene).
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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